molecular formula C9H19NO2 B13170028 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol

4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol

Cat. No.: B13170028
M. Wt: 173.25 g/mol
InChI Key: CRRXNQODVSNCLO-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol (CAS 56229-40-4) is a high-purity organic compound classified as an oxan-4-ol derivative, supplied for research and development purposes. This chemical features a hydroxy-functionalized tetrahydropyran (oxane) ring system bearing a 2,2-dimethyl substitution pattern and a pendant 2-aminoethyl side chain. With a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol , this structure shares key pharmacophoric features with other aminoalkyl-substituted oxan-4-ol compounds investigated for their potential biological activity . The primary research applications of this compound are in medicinal chemistry and chemical biology, where it serves as a versatile synthetic intermediate or scaffold for designing novel molecules. Its molecular architecture, incorporating both a basic amino group and a polar hydroxyl group on a conformationally constrained ring system, makes it a valuable building block for developing compounds for various research pathways. Researchers utilize this compound in the synthesis of more complex structures, studying structure-activity relationships, and exploring new chemical spaces. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

4-(2-aminoethyl)-2,2-dimethyloxan-4-ol

InChI

InChI=1S/C9H19NO2/c1-8(2)7-9(11,3-5-10)4-6-12-8/h11H,3-7,10H2,1-2H3

InChI Key

CRRXNQODVSNCLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCN)O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2 Aminoethyl 2,2 Dimethyloxan 4 Ol

Strategies for Oxane Ring Formation and Stereochemical Control

The tetrahydropyran (B127337) (THP) scaffold is a prevalent structural motif in numerous biologically active natural products, making the development of methods for its synthesis a significant area of research. nih.govwhiterose.ac.uk Key challenges in the synthesis of the 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol core include the regioselective formation of the six-membered ring and the precise control of stereocenters, particularly the quaternary alcohol at the C4 position.

Achieving the desired substitution pattern on the tetrahydropyran ring is fundamental. Several powerful reactions can be employed to control the regioselectivity of the cyclization process.

Intramolecular oxa-Michael Addition: This method involves the 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system. nih.gov The stereochemical outcome is influenced by the substrate's structure and the reaction conditions. nih.gov For the target molecule, a precursor could be designed where an appropriately positioned hydroxyl group adds to an unsaturated ester or ketone to form the six-membered ring.

Prins Cyclization: The acid-catalyzed reaction between a homoallylic alcohol and an aldehyde is a convergent and effective strategy for constructing tetrahydropyran rings. whiterose.ac.ukntu.edu.sg This reaction proceeds through an oxocarbenium ion intermediate, and its variants can be used to generate highly substituted oxanes. nih.gov

Intramolecular Epoxide Ring Opening (IERO): The cyclization of 4,5-epoxy alcohols can produce either five-membered tetrahydrofurans or six-membered tetrahydropyrans. nih.gov To favor the formation of the desired tetrahydropyran (a 6-endo cyclization), specific strategies must be employed to overcome the kinetic preference for 5-exo cyclization. nih.gov This can be achieved by using reaction conditions or substrates that stabilize the 6-endo transition state. nih.gov

Hydroalkoxylation of Olefins: The intramolecular addition of an alcohol to an olefin, often catalyzed by transition metals like platinum, gold, or copper, provides a direct route to cyclic ethers. organic-chemistry.org Platinum-catalyzed hydroalkoxylation, for example, is tolerant of a wide range of functional groups. organic-chemistry.org

Below is a table summarizing these regioselective strategies.

Table 1: Regioselective Strategies for Tetrahydropyran Core Synthesis

Method Description Key Intermediates/Conditions Reference
Intramolecular oxa-Michael Addition 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system. α,β-unsaturated ester/ketone, base or acid catalyst. nih.gov
Prins Cyclization Acid-catalyzed condensation of a homoallylic alcohol and an aldehyde. Oxocarbenium ions, Brønsted or Lewis acids. whiterose.ac.ukntu.edu.sg
Intramolecular Epoxide Ring Opening Cyclization of an epoxy alcohol via internal nucleophilic attack. 4,5-epoxy alcohols, acid or base catalysis. nih.gov
Intramolecular Hydroalkoxylation Transition metal-catalyzed addition of an alcohol across a C-C double bond. γ- or δ-hydroxy olefins, Pt, Au, or Cu catalysts. organic-chemistry.org

Since this compound is a chiral molecule, controlling its absolute and relative stereochemistry is critical. This is achieved through asymmetric synthesis, employing chiral catalysts, auxiliaries, or reagents.

Catalytic Asymmetric Cyclizations: Chiral catalysts can induce enantioselectivity in ring-forming reactions. For instance, chiral phosphoric acids have been used to catalyze intramolecular oxa-Michael cyclizations with high enantioselectivity (up to 99%). whiterose.ac.uk Similarly, scandium(III) triflate has been used to catalyze diastereoselective cyclizations between aldehydes and β-hydroxy dioxinones to form substituted tetrahydropyran-4-ones. datapdf.com

Substrate-Controlled Diastereoselectivity: The existing stereocenters in a precursor molecule can direct the stereochemical outcome of a cyclization reaction. For example, the synthesis of complex natural products like neopeltolide (B1256781) has showcased strategies where the stereochemistry of the tetrahydropyran ring is controlled by the configuration of the acyclic precursor. nih.gov

Epoxide-Based Strategies: The use of enantiomerically pure epoxides as starting materials allows for the transfer of chirality to the final product. Stereospecific intramolecular ring-opening of a chiral epoxide by a nearby hydroxyl group ensures the formation of a stereodefined tetrahydropyran ring. nih.govnih.gov

The specific 2,2-dimethyl and 4-hydroxyl groups of the target molecule require tailored synthetic steps.

Installation of Gem-Dimethyl Group: The 2,2-dimethyl substitution can be incorporated by starting with a precursor that already contains this gem-dimethyl moiety. For example, a homoallylic alcohol derived from a starting material with a gem-dimethyl group could be used in a Prins cyclization.

Formation of the Tertiary Alcohol: The 4-hydroxyl group is part of a quaternary stereocenter. A common and effective strategy to create such a feature is the nucleophilic addition to a ketone. A plausible synthetic route would first involve the synthesis of a 2,2-dimethyltetrahydropyran-4-one (B73780) intermediate. The subsequent addition of a nucleophile corresponding to the 2-aminoethyl side chain (or its synthetic equivalent) to the carbonyl group would generate the desired tertiary alcohol at the C4 position. datapdf.com The protection of hydroxyl groups as tetrahydropyranyl (THP) ethers is a common strategy in organic synthesis, highlighting the stability and utility of this functional group. researchgate.net

Chemical Strategies for Introducing the 2-Aminoethyl Moiety

The introduction of the 2-aminoethyl side chain at the C4 position is a critical step that involves forming a carbon-carbon bond and managing the reactive primary amine functionality.

Primary amines are nucleophilic and basic, often interfering with subsequent reaction steps. Therefore, the amino group must be "protected" with a temporary functional group that is inert to the reaction conditions and can be cleanly removed later. utdallas.edu

Common amine protecting groups include:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic and nucleophilic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Carbobenzyloxy (Cbz): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation, a mild reduction method. masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable under acidic conditions but is cleaved by bases, such as piperidine (B6355638). masterorganicchemistry.comnih.gov

Table 2: Common Amine Protecting Groups and Deprotection Conditions

Protecting Group Abbreviation Reagent for Protection Stability Deprotection Conditions Reference
tert-Butoxycarbonyl Boc Boc₂O Base, Nucleophiles, Hydrogenation Strong Acid (e.g., TFA) masterorganicchemistry.com
Carbobenzyloxy Cbz Cbz-Cl Acid, Base Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl Acid, Hydrogenation Base (e.g., Piperidine) masterorganicchemistry.comnih.gov
Tosyl Ts Tosyl Chloride Acid, Oxidation Strong Reducing Agents nih.gov

The key C4-C5 bond can be formed by reacting a tetrahydropyran-4-one intermediate with a suitable two-carbon nucleophile.

Alkylation of Enolates/Related Nucleophiles: A protected 2-aminoethyl halide or tosylate could potentially be used to alkylate an enolate generated from a suitable precursor, although this is less common for constructing quaternary centers. vanderbilt.edu

Addition of Organometallic Reagents: Grignard or organolithium reagents are powerful nucleophiles for C-C bond formation. A reagent such as the Grignard derived from a protected 2-bromoethylamine (B90993) could be added to the 2,2-dimethyltetrahydropyran-4-one intermediate.

Cyanide-based Strategies: A common method to introduce an aminoethyl group is through a two-step process. First, addition of a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to the ketone at C4 would form a cyanohydrin. Subsequent reduction of the nitrile group (e.g., with LiAlH₄ or catalytic hydrogenation) would yield the desired primary amine of the 2-aminoethyl group. A related approach involves the Wittig or Horner-Wadsworth-Emmons reaction with a protected aminoacetonitrile (B1212223) phosphonate, followed by reduction of both the double bond and the nitrile.

Mannich Reaction: The Mannich reaction is a classic C-C bond-forming reaction that produces β-amino carbonyl compounds. researchgate.net While a direct application here is not obvious, variants of this reaction could be envisioned to construct the C-C bond adjacent to the nitrogen atom. researchgate.net

These advanced synthetic methodologies provide a strategic framework for the challenging synthesis of this compound, enabling precise control over the construction of the tetrahydropyran ring and the installation of its complex functionalities.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency and selectivity of the synthesis of this compound are critically dependent on the careful optimization of reaction parameters and the judicious selection of catalysts. These factors influence not only the yield of the desired product but also its stereochemical purity.

The formation of the oxane ring is a key step in the synthesis of this compound. Various catalytic systems, both organic and inorganic, can be employed to facilitate this cyclization.

Inorganic Catalysts: Lewis acids such as zinc chloride (ZnCl₂) and indium(III) triflate (In(OTf)₃) are known to catalyze the ring-opening of epoxides and subsequent intramolecular cyclization to form oxetanes and other larger ring ethers. acs.orgrsc.org For the synthesis of a substituted oxane like the target molecule, a plausible route could involve the acid-catalyzed intramolecular cyclization of a suitable diol precursor. Brønsted acids have also been utilized in cascade reactions to form complex oxygen-containing heterocycles like trioxanes. nih.gov Phosphazene bases represent another class of powerful catalysts for ring-opening polymerizations of cyclic ethers, a process that can be adapted for controlled monomer addition to form specific substituted oxanes. google.com

Organic Catalysts: Organocatalysis offers a metal-free alternative for the synthesis of heterocyclic compounds. Chiral phosphoric acids, for instance, have been successfully used in the enantioselective desymmetrization of peroxyquinols to produce trioxanes. nih.gov Such catalysts could potentially be adapted to control the stereochemistry at the C4 position of the oxane ring in this compound. Furthermore, aminocatalysis, employing chiral primary or secondary amines, can be effective in promoting aldol (B89426) or Michael addition reactions that could be key steps in constructing the carbon skeleton of the target molecule prior to cyclization.

The following table summarizes the types of catalysts that could be applicable to the synthesis of substituted oxanes.

Catalyst TypeSpecific ExamplesPotential Application in Oxane Synthesis
Inorganic Lewis Acids ZnCl₂, In(OTf)₃, TiCl₄Intramolecular cyclization of hydroxy-epoxides or diols
Inorganic Brønsted Acids H₂SO₄, HClDehydration and cyclization of polyol precursors
Phosphazene Bases P₄-t-BuControlled ring-opening and functionalization
Organic Phosphoric Acids TRIP, SPINOL-derived acidsEnantioselective cyclization reactions
Aminocatalysts Proline, MacMillan catalystsAsymmetric construction of the carbon backbone

The choice of solvent and the reaction temperature are critical parameters that can profoundly impact the outcome of the synthesis. The solvent's polarity, proticity, and coordinating ability can influence the solubility of reactants and catalysts, stabilize transition states, and in some cases, directly participate in the reaction mechanism.

For instance, in acid-catalyzed cyclizations, polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are often preferred to solvate the cationic intermediates without competing with the intramolecular nucleophile. In contrast, reactions involving strong bases may necessitate the use of non-polar aprotic solvents such as tetrahydrofuran (B95107) or toluene (B28343) to prevent quenching of the base.

Reaction TypeSolvent EffectsTemperature Effects
Acid-Catalyzed Cyclization Polar aprotic solvents may stabilize cationic intermediates.Higher temperatures may favor elimination over cyclization.
Base-Mediated Reactions Aprotic solvents are generally preferred to avoid quenching the base.Lower temperatures can improve selectivity in stereoselective reactions.
Enzymatic Reactions Aqueous buffers are typically used, with co-solvents to aid substrate solubility.Optimal temperature is enzyme-dependent; deviations can lead to denaturation.

Exploration of Alternative Synthetic Routes and Methodologies

Beyond traditional chemical synthesis, the development of more sustainable and efficient methods is a key focus of modern organic chemistry. Chemoenzymatic and biocatalytic approaches, as well as the application of flow chemistry, offer promising alternatives for the synthesis of complex chiral molecules like this compound.

The synthesis of chiral amino alcohols is a significant area of research, as these motifs are present in many biologically active compounds. nih.govnih.gov Biocatalysis, using isolated enzymes or whole-cell systems, offers several advantages over traditional chemical methods, including high stereoselectivity, mild reaction conditions, and the avoidance of toxic reagents.

Enzymes such as dehydrogenases, transaminases, and decarboxylases have been successfully employed in the synthesis of chiral amino alcohols. mdpi.com For example, engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantiomeric excess. This approach could be particularly relevant for establishing the stereocenter at the C4 position of the target molecule. Another strategy involves the use of cascade reactions, where multiple enzymatic steps are performed in a single pot, to convert simple starting materials into complex products. nih.gov

The following table provides examples of enzymatic approaches for the synthesis of chiral amino alcohols.

Enzyme ClassReaction TypeApplication
Amine Dehydrogenases Asymmetric Reductive AminationConversion of hydroxy ketones to chiral amino alcohols.
Transaminases Asymmetric AminationIntroduction of an amino group with high stereocontrol.
Decarboxylases Carboxyl Group RemovalSynthesis of amino alcohols from amino acids. nih.gov
Lipases/Esterases Kinetic ResolutionSeparation of enantiomers of a racemic amino alcohol.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful tool for chemical synthesis. mit.eduacs.org This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput screening. rsc.orgnih.gov

The table below highlights the advantages of flow chemistry in the context of synthesizing complex molecules.

Feature of Flow ChemistryAdvantageRelevance to Synthesis
Enhanced Heat and Mass Transfer Improved reaction control and safety.Allows for the use of highly exothermic or fast reactions.
Precise Control of Reaction Parameters High reproducibility and ease of optimization.Fine-tuning of conditions to maximize yield and selectivity.
Telescoping of Reactions Reduced workup and purification steps.Increased overall efficiency for multi-step syntheses. rsc.org
Scalability Straightforward scaling from laboratory to production.Facilitates the transition from research to manufacturing.

Chemical Reactivity and Mechanistic Investigations of 4 2 Aminoethyl 2,2 Dimethyloxan 4 Ol

Reactivity Profiles of the Primary Amine Functionality

The chemistry of the primary amine in 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol is dominated by the lone pair of electrons on the nitrogen atom, which allows it to function as a base and a nucleophile. uomustansiriyah.edu.iq It readily reacts with acids to form ammonium (B1175870) salts and engages with a wide range of electrophiles in polar reactions.

The primary amino group (-NH₂) is a potent nucleophile, capable of participating in a variety of substitution and addition reactions. Its reactivity is central to the synthesis of more complex derivatives.

N-Alkylation: The amine can act as a nucleophile in SN2 reactions with alkyl halides. This reaction typically leads to the formation of secondary amines, which can be further alkylated to form tertiary amines and even quaternary ammonium salts. To favor mono-alkylation, a large excess of the primary amine is often employed. msu.edu

N-Acylation: In reactions with acylating agents such as acid chlorides or anhydrides, the amino group undergoes nucleophilic acyl substitution to form stable amide derivatives. This reaction is generally rapid and efficient. msu.edu

Imine Formation: The amine can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. This forms an unstable carbinolamine intermediate which subsequently eliminates a molecule of water to yield a stable imine, also known as a Schiff base. msu.edu

Reaction TypeElectrophileProduct ClassGeneral Conditions
N-AlkylationAlkyl Halide (R'-X)Secondary Amine (R-NH-R')Excess amine, polar solvent
N-AcylationAcid Chloride (R'-COCl)Amide (R-NH-CO-R')Base (e.g., pyridine), aprotic solvent
Imine FormationAldehyde (R'-CHO)Imine (R-N=CH-R')Acid or base catalysis, removal of water

The nitrogen atom in the primary amine exists in a reduced state and is susceptible to oxidation by various reagents. The products of such reactions are dependent on the specific oxidant used and the reaction conditions. libretexts.org

Oxidation of primary amines can be a complex process. With powerful oxidizing agents like peroxycarboxylic acids, the reaction can proceed through hydroxylamine (B1172632) and nitroso intermediates to ultimately yield nitro compounds. libretexts.org Other oxidative pathways, often catalyzed by transition metals, can lead to dehydrogenation. For instance, copper-catalyzed aerobic oxidation provides a method for converting primary amines into the corresponding nitriles. researchgate.net Flavoproteins are enzymes that can also catalyze the oxidation of primary amines, typically involving the transfer of a hydride equivalent from the carbon-nitrogen bond to a flavin cofactor, leading to an imine that can then be hydrolyzed. nih.gov

Conversely, the primary amine functional group is already in a low oxidation state and is not typically subject to chemical reduction. However, derivatives formed from the amine, such as imines or amides, can be readily reduced to form new amines.

Oxidizing SystemTypical ProductReaction Type
Peroxy Acids (e.g., m-CPBA)NitroalkaneOxygen atom transfer libretexts.org
Potassium Permanganate (KMnO₄)Aldehydes/Ketones (via deamination)Oxidative Deamination acs.org
Cu Catalyst / O₂NitrileOxidative Dehydrogenation researchgate.net
Flavoprotein Amine OxidasesImine (hydrolyzes to aldehyde/ketone)Enzymatic Dehydrogenation nih.gov

Derivatization of the primary amine is a common strategy employed to alter the molecule's chemical properties. This can be done to install a protecting group, enabling selective reaction at another site in the molecule, or to prepare the molecule for specific analytical techniques like HPLC. researchgate.net The process involves converting the amine into a different functional group, such as an amide or a sulfonamide, which is generally less reactive. iu.edu

A wide array of derivatizing agents are available, each with specific applications. Reagents like o-phthalaldehyde (B127526) (OPA) react quickly with primary amines to form fluorescent adducts, which are useful for detection. nih.gov Other common reagents include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl), which form stable sulfonamide and carbamate (B1207046) derivatives, respectively. nih.govresearchgate.net These derivatization reactions are crucial for multi-step syntheses and for the characterization of complex amine-containing molecules.

Derivatizing AgentAbbreviationDerivative FormedPrimary Application
o-PhthalaldehydeOPAIsoindoleFluorescence detection in chromatography nih.gov
Dansyl Chloride-SulfonamideFluorescence detection, mass spectrometry nih.gov
9-Fluorenylmethyl chloroformateFMOC-ClCarbamateProtecting group in peptide synthesis, fluorescence detection nih.govresearchgate.net
Trifluoroacetic anhydrideTFAATrifluoroacetamideGas chromatography analysis (increases volatility) iu.edu

Transformations Involving the Hydroxyl Group

The hydroxyl group in this compound is classified as a tertiary alcohol. This classification is critical as it dictates a reactivity profile significantly different from that of primary or secondary alcohols, primarily due to the absence of a hydrogen atom on the alpha-carbon and considerable steric hindrance from the three attached carbon groups (the oxane ring at C4, the C5 of the ring, and the aminoethyl substituent).

Modifying the tertiary hydroxyl group through esterification or etherification is notably challenging due to steric hindrance.

Esterification: Direct acid-catalyzed (Fischer) esterification with carboxylic acids is generally ineffective for tertiary alcohols due to slow reaction rates and a competing elimination reaction (dehydration) that forms an alkene. masterorganicchemistry.com More successful esterification is typically achieved using more reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct.

Etherification: The synthesis of ethers from tertiary alcohols is also difficult. The Williamson ether synthesis, which involves deprotonation to an alkoxide followed by reaction with an alkyl halide, is generally not a viable option. The resulting tertiary alkoxide is a strong, bulky base that favors E2 elimination of the alkyl halide over SN2 substitution. youtube.com Acid-catalyzed bimolecular dehydration, a method suitable for some primary alcohols, leads almost exclusively to elimination products with tertiary alcohols. masterorganicchemistry.com Specialized catalytic methods, such as those employing copper(I) or electrochemical approaches, have been developed to facilitate the synthesis of sterically hindered ethers. nih.govnih.gov

The outline for this section refers to a secondary alcohol; however, the structure of this compound contains a tertiary alcohol. This structural feature is paramount, as tertiary alcohols are generally resistant to oxidation under conditions that readily oxidize primary and secondary alcohols. youtube.com

The reason for this lack of reactivity is the absence of a hydrogen atom on the carbinol carbon (the carbon atom bonded to the hydroxyl group). Standard oxidation reactions of alcohols to aldehydes, ketones, or carboxylic acids involve the removal of this hydrogen atom. youtube.com Since a tertiary alcohol lacks this hydrogen, it cannot undergo oxidation without the cleavage of a carbon-carbon bond. While very strong oxidizing agents under harsh acidic and thermal conditions can force the oxidation of tertiary alcohols, this process is destructive, leading to the fragmentation of the carbon skeleton rather than the formation of a simple, higher-oxidation state functional group at the original carbinol carbon.

Alcohol TypeStructureOxidation Product (Mild Conditions, e.g., PCC)Oxidation Product (Strong Conditions, e.g., H₂CrO₄)
PrimaryR-CH₂-OHAldehyde (R-CHO)Carboxylic Acid (R-COOH)
SecondaryR₂-CH-OHKetone (R₂-C=O)Ketone (R₂-C=O)
Tertiary (in title compound)R₃-C-OHNo ReactionNo Reaction (or C-C bond cleavage under harsh conditions) youtube.com

Chemical Stability and Potential Degradation Pathways of the Oxane Ring

The stability of the this compound molecule is primarily dictated by the oxane (tetrahydropyran) ring and its substituents. The core structure, a six-membered saturated heterocycle containing an oxygen atom, is generally stable. However, the presence of a gem-dimethyl group at the C2 position, a tertiary alcohol at the C4 position, and an aminoethyl side chain also at C4 introduces specific electronic and steric factors that influence its reactivity.

The oxane ring, a type of cyclic ether, is generally resistant to hydrolysis under neutral and alkaline conditions. The carbon-oxygen bonds within the ether linkage are strong and not susceptible to cleavage by water or hydroxide (B78521) ions alone.

However, under strong acidic conditions, the ether oxygen can be protonated, converting it into a good leaving group (an alcohol). This activation facilitates nucleophilic attack by a counter-ion, leading to ring cleavage. For an unsymmetrical ether like this compound, the regioselectivity of the ring-opening would depend on the reaction mechanism (SN1 or SN2).

SN1 Pathway: Protonation of the ether oxygen followed by cleavage of the C2-O bond would lead to a tertiary carbocation stabilized by the gem-dimethyl groups. This is a plausible pathway. Cleavage of the C6-O bond would lead to a secondary carbocation, which is less stable.

SN2 Pathway: Nucleophilic attack would occur at the less sterically hindered carbon adjacent to the protonated ether oxygen. In this case, that would likely be the C6 position.

The presence of the tertiary alcohol and the basic amino group on the side chain complicates this analysis. The amino group would be protonated first under acidic conditions, which could influence the electronic environment of the ring and potentially the reaction pathway. The tertiary alcohol itself is stable to hydrolysis but could be eliminated under strongly acidic and high-temperature conditions.

The oxidative degradation of the oxane ring in this compound can be initiated by various oxidizing agents, including atmospheric oxygen (autoxidation), radical species (like hydroxyl radicals), or chemical oxidants.

The most likely sites for initial oxidative attack on the oxane ring are the α-carbons (C2 and C6) adjacent to the ether oxygen. Hydrogen abstraction from these positions by a radical species can initiate a degradation cascade. researchgate.net

C6 Position: This position has two hydrogen atoms and is a likely site for oxidation, which could lead to the formation of a lactone or other ring-opened products.

C2 Position: This carbon is quaternary, bearing two methyl groups, and thus lacks a hydrogen atom. This makes it resistant to direct hydrogen abstraction, thereby enhancing the stability of this part of the ring. Studies on similarly substituted pyrans suggest that such substitutions can favor thermal stability. mdpi.com

Other Positions: The methylene (B1212753) groups at C3 and C5 are less activated but still susceptible to radical attack.

The tertiary alcohol at the C4 position is resistant to oxidation under conditions that would typically oxidize primary or secondary alcohols, as it lacks a hydrogen atom on the carbinol carbon. youtube.com Stronger oxidizing conditions could lead to cleavage of the carbon-carbon bonds adjacent to the alcohol. The aminoethyl side chain is also a potential site for oxidation.

Autoxidation, a process involving reaction with atmospheric oxygen, is a known degradation pathway for ethers, often proceeding via a radical mechanism to form hydroperoxides. The stability of 4-methyltetrahydropyran (4-MeTHP) has been noted to be greater than that of other cyclic ethers like THF and 2-MeTHF in terms of autoxidation. researchgate.net This suggests that the substitution pattern on the oxane ring can significantly influence its oxidative stability.

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

To definitively determine the reaction mechanisms for the degradation or transformation of this compound, kinetic and isotopic labeling studies would be indispensable.

Kinetic Studies:

Kinetic analysis of the hydrolytic degradation under acidic conditions could reveal the order of the reaction with respect to the acid and the substrate, providing insight into the mechanism. For example, a rate law that is first order in both the substrate and H₃O⁺ would be consistent with the A-2 mechanism (bimolecular acid-catalyzed), while a rate law that is first order in the substrate and dependent on the Hammett acidity function would suggest an A-1 mechanism (unimolecular acid-catalyzed). Comparing the rate of degradation to other substituted oxanes would help quantify the electronic and steric effects of the substituents.

Isotopic Labeling Studies:

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction. chemistryworld.com

Hydrolysis Mechanism: To elucidate the mechanism of acid-catalyzed ring cleavage, the ether oxygen could be labeled with ¹⁸O. The location of the ¹⁸O label in the final ring-opened product would unambiguously determine which C-O bond was cleaved. If the ¹⁸O remains with the diol portion of the opened molecule, it indicates cleavage at the C6-O bond. Conversely, if it is found in the water molecule formed after the reaction, it would point towards cleavage at the C2-O bond.

Oxidative Degradation: Deuterium (²H) labeling at specific positions on the oxane ring (e.g., at C6) could be used to determine the primary sites of oxidative attack. A significant kinetic isotope effect (a slower reaction rate for the deuterated compound) would indicate that C-H bond cleavage at that position is part of the rate-determining step of the degradation process.

These studies, while not yet reported for this specific compound, represent the standard and necessary approach to move from a theoretical understanding to a mechanistically proven one.

Advanced Spectroscopic and Structural Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the precise structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the atomic connectivity and spatial arrangement.

The structural framework of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol can be meticulously mapped out using a suite of NMR experiments. slideshare.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the gem-dimethyl groups on the oxane ring, the methylene (B1212753) protons of the ring and the aminoethyl side chain, and the exchangeable protons of the amine and hydroxyl groups. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the quaternary carbons at positions 2 and 4 of the oxane ring.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu It would be crucial for identifying adjacent methylene groups, such as those within the oxane ring (H-5 to H-6) and the aminoethyl side chain (H-1' to H-2').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). creative-biostructure.com This allows for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). youtube.com It is invaluable for piecing together the molecular skeleton, for instance, by connecting the gem-dimethyl protons to the C2 and C3 carbons, or linking the aminoethyl protons to the C4 quaternary carbon of the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org It is essential for determining the molecule's three-dimensional structure and stereochemistry.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

Predicted ¹H and ¹³C NMR Data

Atom Number Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity Key HMBC Correlations (¹H to ¹³C) Key COSY Correlations (¹H with ¹H)
2 ~72.0 - - C(CH₃)₂, H-3 -
3 ~45.0 ~1.65 m C-2, C-4, C-5 H-5
4 ~70.0 - - H-3, H-5, H-1' -
5 ~40.0 ~1.75 m C-3, C-4, C-6 H-3, H-6
6 ~62.0 ~3.80 m C-2, C-5 H-5
2-CH₃ (x2) ~28.0 ~1.25 s C-2, C-3 -
1' ~50.0 ~1.90 t C-3, C-4, C-5, C-2' H-2'
2' ~42.0 ~2.95 t C-4, C-1' H-1'
-OH - Variable br s - -

The six-membered oxane ring is expected to adopt a stable chair conformation to minimize steric strain. The substituents at the C4 position—the hydroxyl group and the aminoethyl group—can exist in either axial or equatorial orientations.

The preferred conformation can be determined using NMR data:

Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. In a chair conformation, large coupling constants (typically 8-12 Hz) are observed between two axial protons (³J_ax,ax_), while smaller couplings (2-5 Hz) are seen for axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) interactions. Analysis of the coupling patterns of the ring protons (H-3, H-5, H-6) can thus reveal their relative orientations and deduce the conformation of the ring.

NOESY: This technique provides direct evidence of through-space proximity. For instance, strong NOE cross-peaks between protons in a 1,3-diaxial relationship would be a clear indicator of a specific chair conformation. libretexts.org NOESY can also help establish the relative orientation of the aminoethyl side chain with respect to the oxane ring. mdpi.com

Like cyclohexane, the oxane ring of this compound is not static but undergoes a dynamic process of ring inversion, where one chair conformation converts into another. vu.nl At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature, this process can be slowed down. Dynamic NMR studies involve recording spectra at various temperatures to observe the effects of this conformational exchange. rsc.org

Coalescence: As the temperature is decreased, the broad, averaged signals for the ring protons would de-coalesce and sharpen into separate, distinct signals for the axial and equatorial protons of the less symmetric chair conformation.

Energy Barrier Calculation: The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process, providing quantitative information about the conformational flexibility of the molecule. nih.gov

Mass Spectrometry for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecule, which can be used to deduce its unique elemental composition, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula.

Predicted HRMS Data

Parameter Value
Molecular Formula C₁₀H₂₁NO₂
Nominal Mass 187
Monoisotopic Mass 187.15723

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). youtube.com The analysis of the resulting fragment ions (product ions) provides valuable information about the molecule's structure and connectivity. The fragmentation of cyclic compounds can be complex, sometimes involving ring-opening prior to further fragmentation. nih.gov

For the [M+H]⁺ ion of this compound (m/z 188.16), several fragmentation pathways can be predicted based on the functional groups present:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18.01 Da) from the tertiary alcohol, leading to a fragment ion at m/z ~170.15.

Cleavage of the Aminoethyl Side Chain: Alpha-cleavage next to the nitrogen atom is a characteristic fragmentation for amines. This could lead to the loss of the ethylamine (B1201723) radical or related fragments.

Ring Cleavage: The oxane ring itself can undergo fragmentation, potentially initiated by the cleavage of the C-O bond or adjacent C-C bonds.

Predicted MS/MS Fragmentation of [M+H]⁺

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
188.16 170.15 H₂O Ion resulting from dehydration
188.16 131.13 C₂H₆N (Ethylamine) Oxane ring with a positive charge
188.16 113.12 C₂H₈N₂ (Ethylenediamine) Fragment from ring opening and side-chain loss

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characterization of O-H and N-H Stretching Frequencies

The infrared and Raman spectra of this compound would be expected to exhibit distinct bands corresponding to the stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups. The tertiary alcohol's O-H stretching vibration typically appears as a broad band in the infrared spectrum, generally in the region of 3600-3200 cm⁻¹. The primary amine's N-H bonds would give rise to two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The precise positions and shapes of these bands would be influenced by intra- and intermolecular hydrogen bonding.

Functional GroupExpected Vibrational ModeTypical Frequency Range (cm⁻¹)
Tertiary Alcohol (O-H)Stretching3600 - 3200 (Broad)
Primary Amine (N-H)Asymmetric Stretching3500 - 3350
Primary Amine (N-H)Symmetric Stretching3400 - 3250

Analysis of Oxane Ring Vibrations

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, possesses characteristic vibrational modes. These include C-O-C stretching, C-C stretching, and various bending and deformation modes of the ring structure. The asymmetric C-O-C stretching vibration is typically strong in the infrared spectrum and appears in the 1150-1050 cm⁻¹ range. The presence of gem-dimethyl groups at the C2 position would also introduce specific vibrational modes, such as symmetric and asymmetric C-H bending.

Functional Group/Structural MoietyExpected Vibrational ModeTypical Frequency Range (cm⁻¹)
Oxane RingC-O-C Asymmetric Stretching1150 - 1050
Oxane RingC-C Stretching1200 - 800
Gem-dimethyl GroupC-H Bending1470 - 1430 and 1390 - 1370

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would allow for the calculation of electron density maps, revealing the precise positions of each atom. This technique would provide unambiguous information on bond lengths, bond angles, and the conformation of the oxane ring (e.g., chair or boat). If the compound crystallizes in a chiral space group, the analysis can also determine the absolute configuration of the stereocenter at C4.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral synthesis is performed)

Since the this compound molecule possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are highly sensitive to the stereochemical structure of chiral molecules. mdpi.com CD spectroscopy measures the differential absorption of left and right circularly polarized light. If a chiral synthesis of this compound were performed, CD spectroscopy could be used to assess the enantiomeric purity of the product. By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, it is often possible to assign the absolute configuration (R or S) of the predominant enantiomer.

Computational and Theoretical Chemical Studies of 4 2 Aminoethyl 2,2 Dimethyloxan 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

A thorough review of scientific databases and computational chemistry literature found no specific studies on the quantum chemical properties of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol.

Prediction of Molecular Orbitals, Charge Distribution, and Electrostatic Potential

There are no publicly available research articles or datasets that provide predictions or analyses of the molecular orbitals, charge distribution, or electrostatic potential for this compound.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

No theoretical or experimental studies detailing the calculated Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies for this specific compound could be located. While general principles of NMR and vibrational spectroscopy are well-established, data specific to this compound is not present in the reviewed literature.

Molecular Modeling and Docking Studies for Chemical Interactions

Molecular modeling and docking are powerful tools for predicting chemical interactions. However, no specific molecular modeling or docking studies featuring this compound were identified in the public domain.

Conformational Analysis and Energy Landscapes of the Oxane Ring and Side Chain

There is a lack of published research on the conformational analysis and energy landscapes of the oxane ring and the 2-aminoethyl side chain of this compound. Such studies are crucial for understanding the molecule's three-dimensional structure and flexibility.

Theoretical Prediction of Chemical Binding and Interaction with Small Molecules

No theoretical studies predicting the binding affinity and interaction of this compound with other small molecules are available in the current body of scientific literature.

Reaction Pathway and Transition State Analysis

An extensive search did not uncover any computational analyses of the reaction pathways or transition states involving this compound. This information is vital for understanding its reactivity and potential chemical transformations.

Lack of Publicly Available Research Data Precludes Article Generation on the

A thorough and extensive search of scientific databases and scholarly articles has revealed a significant absence of published research focused on the computational and theoretical chemical properties of the compound this compound. Despite a comprehensive search strategy, no specific studies detailing the computational elucidation of its reaction mechanisms, the prediction of its chemical transformation selectivity, or molecular dynamics simulations of its conformational dynamics and solvent effects could be located.

The user's request for a detailed article structured around a specific outline concerning these advanced computational topics cannot be fulfilled at this time due to the lack of foundational research data on this particular molecule. Generating content for the requested sections, such as "Computational Elucidation of Reaction Mechanisms and Energetics," "Prediction of Selectivity in Chemical Transformations," and "Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects," would require specific data points, research findings, and detailed analyses that are not present in the current body of scientific literature.

While general methodologies for computational and theoretical chemistry are well-established, applying them to a specific compound like this compound necessitates dedicated research projects. The creation of scientifically accurate and informative content, as requested, is contingent upon the existence of such peer-reviewed studies. Without this primary data, any attempt to construct the specified article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until research on the computational and theoretical aspects of this compound is conducted and published, it is not possible to generate the requested article.

Applications and Utility in Advanced Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol makes it a valuable asset in asymmetric synthesis, where the control of stereochemistry is paramount. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org

Precursor for Stereoselective Construction of Complex Molecules

As a chiral building block, this compound can be employed in the stereoselective synthesis of intricate molecular structures. The stereocenter at the C4 position of the oxane ring can influence the stereochemical course of reactions at other sites within the molecule or in intermolecular transformations. This is a well-established strategy in the synthesis of enantiomerically pure pharmaceuticals and natural products. While specific examples utilizing this exact compound are not extensively documented, the principle is demonstrated in the use of similar chiral amino alcohols and oxazolidinones as auxiliaries in reactions such as aldol (B89426) additions and Diels-Alder reactions. jmcs.org.mxscielo.org.mxrsc.org The predictable facial selectivity offered by such chiral scaffolds is crucial for achieving high diastereomeric excess in the desired products.

Synthetic Intermediate for Heterocyclic Systems and Fine Chemicals

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, renders it an ideal starting material for the synthesis of a variety of heterocyclic systems and fine chemicals.

Incorporation into Nitrogen-Containing Heterocycles

The primary amino group of the title compound is a key functional handle for its incorporation into a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. nih.gov For instance, through intramolecular cyclization reactions, potentially mediated by activation of the hydroxyl group, piperidine (B6355638) derivatives can be synthesized. The synthesis of aminoethyl-substituted piperidines has been explored for their potential as σ1 receptor ligands with antiproliferative properties. nih.govnih.govresearchgate.net Although these syntheses start from different precursors, they highlight the pharmacological relevance of the 4-(2-aminoethyl)piperidine scaffold, a structure accessible from this compound. The general synthetic strategies towards piperidines often involve cyclization of amino alcohols or related derivatives. mdpi.comwhiterose.ac.uk

The amino group can also participate in condensation reactions with carbonyl compounds to form imines, which can then undergo further transformations to yield heterocycles like pyrazoles or be used in multi-component reactions. bioorganica.com.uabioorganica.com.ua

Use in the Synthesis of Oxane-Containing Molecular Scaffolds

The oxane ring system is a common motif in many natural products and bioactive molecules. The 2,2-dimethyl-oxane-4-ol framework of the title compound provides a robust scaffold that can be further functionalized. The hydroxyl group can be derivatized to introduce other functionalities or to act as a handle for connecting to other molecular fragments. The synthesis of conjugated 4-pyrone derivatives from 2-methyl-4-pyrones demonstrates the utility of the pyran (oxane) core in creating molecules with interesting photophysical properties. nih.gov The morpholine (B109124) scaffold, another oxygen-containing heterocycle, is frequently used in medicinal chemistry to improve the pharmacokinetic profile of drug candidates. nih.govresearchgate.net By analogy, the oxane scaffold of this compound can be considered a valuable component in the design of new therapeutic agents. A structurally related compound, (4R-Cis)-1,1-dimethylethyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-acetate, has been patented as a key intermediate in the synthesis of a hypocholesterolemic agent, underscoring the industrial relevance of such scaffolds. google.com

Development of Chemical Probes and Tags

Fluorescent chemical probes are indispensable tools in chemical biology for visualizing and tracking biological processes. nih.govrsc.org The design of such probes often involves a fluorophore, a linker, and a recognition element that interacts with the target of interest. The this compound molecule possesses features that make it an attractive candidate for the development of novel chemical probes.

The primary amino group provides a convenient point of attachment for a variety of fluorophores through the formation of a stable amide bond. The oxane scaffold can be tailored to act as a recognition element for specific biological targets. The development of fluorescent probes often relies on modulating the electronic properties of the fluorophore upon binding to the target, and the rigid conformation of the oxane ring could contribute to a specific binding event that triggers a fluorescent response. nih.gov General strategies for creating fluorescent probes often involve the use of scaffolds that can be systematically modified to optimize their binding and photophysical properties. researchgate.netmdpi.com

Design and Engineering of Analogues with Modified Chemical Properties

The structure of this compound can be systematically modified to create a library of analogues with diverse chemical and physical properties, a common strategy in medicinal chemistry to optimize lead compounds. mdpi.com

Modifications could include:

Alteration of the Oxane Ring: The gem-dimethyl group at the C2 position could be replaced with other alkyl or aryl groups to modulate lipophilicity and steric hindrance.

Modification of the Aminoethyl Side Chain: The primary amino group could be alkylated to secondary or tertiary amines, or converted to other nitrogen-containing functional groups, which could influence basicity and hydrogen bonding capacity. The length of the ethyl linker could also be varied. The synthesis of 4′-C-[(N-alkyl)aminoethyl]thymidine analogs has shown that modifying the N-alkyl group can impact properties like nuclease resistance in oligonucleotides. mdpi.com

Derivatization of the Hydroxyl Group: The tertiary hydroxyl group can be esterified or etherified to introduce a wide range of functionalities, potentially altering the molecule's solubility, metabolic stability, and target interactions.

These modifications allow for the fine-tuning of the molecule's properties for specific applications, such as improving binding affinity to a biological target or enhancing the performance of a chemical probe. The synthesis of analogues of norfloxacin (B1679917) with a piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) moiety illustrates how structural modifications can lead to improved antimicrobial activity. mdpi.com Similarly, the synthesis of 2-substituted 2-aminopropane-1,3-diols has been explored to develop immunosuppressive agents. nih.gov

Below is an illustrative table of potential modifications and their expected impact on the properties of this compound.

Modification Site Type of Modification Potential Impact on Properties
Amino GroupN-alkylation, N-acylationAltered basicity, hydrogen bonding, and nucleophilicity
Hydroxyl GroupEsterification, EtherificationModified polarity, solubility, and metabolic stability
Oxane RingSubstitution at C2Changes in lipophilicity and steric profile
Ethyl LinkerChain extension or shorteningAltered spatial orientation of the amino group

This table is illustrative and based on general principles of medicinal chemistry, as specific data for the title compound is limited.

Structure-Property Relationships for Derivative Design (chemical aspect)

No studies have been published that would allow for an analysis of the structure-property relationships of this compound or its derivatives.

Rational Design of New Functional Materials

The potential for this compound in the rational design of new functional materials has not been investigated.

Applications in Polymer Chemistry and Material Science

The scientific literature contains no references to the application of this compound in polymer chemistry or material science.

Monomer or Modifier in Polymer Synthesis

There is no evidence to suggest that this compound has been used as a monomer or modifier in polymer synthesis.

Cross-linking Agent or Functional Additive

The potential of this compound as a cross-linking agent or functional additive has not been explored in any published research.

Utility in Agrochemistry Research for Novel Compound Development

There are no studies indicating any investigation into or utility of this compound within the field of agrochemistry.

Table of Chemical Compounds

As no specific compounds were discussed in the context of research findings, a table of chemical compounds cannot be generated.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.